molecular formula C21H22N4O2 B2735488 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine CAS No. 1203057-47-9

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine

Cat. No.: B2735488
CAS No.: 1203057-47-9
M. Wt: 362.433
InChI Key: KMZSAWNOWGRWHJ-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine (CAS 1203057-47-9) is a chemical compound with a molecular formula of C21H22N4O2 and a molecular weight of 362.43 g/mol . This pyrimidine-based structure is representative of a class of compounds investigated for its potential in novel therapeutic discovery. Research indicates that analogs within this structural class, specifically 6-dialkylaminopyrimidine carboxamides, have been identified as promising hits with antitubercular activity through phenotypic whole-cell screening . These compounds were found to be active against clinical strains of Mycobacterium tuberculosis , and studies suggested they possess a novel mechanism of action that is distinct from conventional antituberculosis drugs, showing no observed cross-resistance . Furthermore, structurally related 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have demonstrated significant in vitro antibacterial and antifungal activities in microbiological evaluations . The presence of the morpholine and methoxyphenyl substituents on the pyrimidine core is a common feature in many pharmacologically active agents, often contributing to key molecular interactions. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-26-19-8-2-16(3-9-19)20-14-21(23-15-22-20)24-17-4-6-18(7-5-17)25-10-12-27-13-11-25/h2-9,14-15H,10-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZSAWNOWGRWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4-methoxyphenylpyrimidine: The reaction begins with the condensation of 4-methoxybenzaldehyde with guanidine to form 4-methoxyphenylpyrimidine.

    Nitration and Reduction: The 4-methoxyphenylpyrimidine undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.

    Coupling with 4-morpholinophenylamine: The final step involves coupling the intermediate with 4-morpholinophenylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine serves as a building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be performed using sodium borohydride.
  • Substitution : Nucleophilic aromatic substitution can replace the methoxy group with other nucleophiles.

Biology

This compound has been investigated for its potential biological activities, including:

  • Antiviral Activity : Research indicates that similar pyrimidine derivatives can inhibit viral replication in various cell lines, suggesting applications in antiviral drug development.
  • Anticancer Properties : Studies show that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
  • Enzyme Inhibition : It has demonstrated the ability to inhibit specific enzymes crucial for disease progression.

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in MDPI highlighted the effectiveness of pyrimidine derivatives against viral infections, establishing a correlation between structural modifications and enhanced antiviral potency.
  • Anticancer Mechanisms : Research focused on anticancer activity revealed that these compounds effectively target and inhibit pathways related to tumor growth and metastasis.
  • Enzyme Inhibition Research : A comprehensive review on Mur inhibitors detailed how pyrimidine derivatives could serve as effective inhibitors for bacterial enzymes, suggesting their potential role in antibiotic development.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituents (Position) Biological Activity Potency (GI₅₀/EC₅₀) Reference
Target Compound 6: 4-MeOPh; 4-NH: 4-MorphPh Inferred: Potential anticancer/antimicrobial N/A
N-(4-MeOPh)-6-Me-Thieno[3,2-d]pyrimidin-4-amine (Ev3) 6: 4-MeOPh; 4-NH: 3,4,5-trimethoxyPh Microtubule inhibition, anticancer Not specified
N-(4-MeOPh)-N,2-Me-Quinazolin-4-amine (Ev16) Quinazoline core; 2-Me, N-Me Apoptosis induction, BBB penetration EC₅₀: 2 nM
5-[(4-Fluoroanilino)methyl]-6-Me-pyrimidin-4-amine (Ev10) 5: CF₃Ph; 6: Me Antibacterial Structural data only
  • Activity Trends: The 4-methoxyphenyl group (common in Ev3, Ev16, and the target) correlates with microtubule disruption (Ev1, Ev3) and apoptosis induction (Ev16). Morpholinophenyl substituents (Ev6, target) enhance antibacterial activity against V. cholerae .

Morpholinophenyl-Containing Pyrimidines

Methoxyphenyl-Substituted Heterocycles

Mechanistic Insights

  • Anticancer Activity: Pyrrolo[2,3-d]pyrimidin-4-amine derivatives (Ev1) with 4-MeOPh groups inhibit tubulin polymerization (GI₅₀: 10–50 nM) and overcome P-glycoprotein resistance . Quinazoline analog (Ev16) demonstrated blood-brain barrier penetration and efficacy in xenograft models .
  • Antimicrobial Activity: Morpholinophenyl-pyrimidines (Ev6) and thieno-pyrimidines (Ev3) highlight the role of electron-rich substituents in disrupting bacterial membranes or enzymes.

Structure-Activity Relationship (SAR) Analysis

  • Position 6 :
    • 4-MeOPh (target, Ev3) enhances tubulin binding and antiproliferative activity .
    • Aryl groups with electron-withdrawing substituents (e.g., CF₃ in Ev5) may reduce potency due to steric hindrance .
  • Position 4: Morpholinophenyl (target, Ev6) improves antibacterial activity via solubility and target affinity . Trimethoxyphenyl (Ev3) increases microtubule destabilization but may reduce selectivity .

Biological Activity

6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its structure features a pyrimidine ring substituted with a 4-methoxyphenyl group and a 4-morpholinophenyl group, which contribute to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O2C_{21}H_{22}N_{4}O_{2}, with a molecular weight of 362.4 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular Formula C₁₁H₂₂N₄O₂
Molecular Weight 362.4 g/mol
CAS Number 1203057-47-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, acting as an enzyme inhibitor or receptor modulator. The presence of the morpholine ring is believed to enhance its solubility and bioavailability, facilitating its interaction with biological systems.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, research has shown that pyrimidine derivatives can effectively inhibit viral replication in various cell lines, suggesting potential applications in antiviral drug development .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies indicate that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit certain kinases that are overexpressed in various cancers, thereby reducing tumor growth .

Enzyme Inhibition

This compound has demonstrated the ability to inhibit specific enzymes that play crucial roles in disease progression. For instance, its structural analogs have been shown to inhibit Mur enzymes involved in bacterial cell wall synthesis, which could be beneficial in developing new antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antiviral Activity Study : A study published in MDPI highlighted the effectiveness of pyrimidine derivatives against viral infections, establishing a correlation between structural modifications and enhanced antiviral potency .
  • Anticancer Mechanisms : Research focused on the anticancer activity of similar compounds revealed that they could effectively target and inhibit pathways related to tumor growth and metastasis .
  • Enzyme Inhibition Research : A comprehensive review on Mur inhibitors detailed how pyrimidine derivatives could serve as effective inhibitors for bacterial enzymes, suggesting their potential role in antibiotic development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
6-(4-methoxyphenyl)-N-(4-piperidinophenyl)pyrimidin-4-aminePiperidine instead of morpholineAnticancer activity
6-(4-methoxyphenyl)-N-(4-pyrrolidinophenyl)pyrimidin-4-aminePyrrolidine instead of morpholineAntiviral activity

The distinct morpholine ring in this compound may impart unique physicochemical properties compared to its analogs, influencing its biological interactions.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 7.30–8.03 ppm) confirm substituents on the pyrimidine ring. The NH₂ group (δ 5.23–5.29 ppm, singlet) and morpholine protons (δ 3.33–3.88 ppm, triplet) are diagnostic .
  • IR spectroscopy : Bands at 3355–3459 cm⁻¹ (N–H stretching) and 1599–1661 cm⁻¹ (C=N/C=C) validate the pyrimidine core .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 318–470) confirm the molecular formula .

How can crystallographic data resolve discrepancies in molecular conformation between polymorphs?

Advanced
X-ray crystallography reveals:

  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., N4–H4⋯N5, 2.982 Å) stabilize the pyrimidine core. Variations in bond lengths (e.g., 2.940–3.708 Å between polymorphs) explain conformational flexibility .
  • Dihedral angles : Differences in aryl ring orientations (e.g., 11.3° vs. 70.1° between pyrimidine and substituents) highlight packing interactions .
  • π–π stacking : Centroid distances (e.g., 3.708 Å) between aromatic rings indicate weak interactions influencing crystal stability .

Contradictions in literature data (e.g., bond angles, space groups) are resolved by refining unit cell parameters and comparing thermal ellipsoid models .

What methodologies are used to study the compound’s mechanism of action in biological systems?

Q. Basic

  • Enzyme inhibition assays : Competitive binding studies (e.g., CDK inhibition via ATP-binding site competition) using fluorescence polarization or radiometric assays .
  • Microbial susceptibility testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate antimicrobial activity .

How can researchers address conflicting reports on the compound’s biological efficacy?

Q. Advanced

  • Dose-response analysis : Replicate studies with standardized protocols (e.g., fixed inoculum size, 24-h incubation) to minimize variability .
  • Structural-activity relationships (SAR) : Compare substituent effects (e.g., morpholine vs. piperazine groups) on target binding using molecular docking (e.g., AutoDock Vina) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) and isolate confounding variables (e.g., solvent effects in in vitro assays) .

What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

  • Continuous flow reactors : Improve heat/mass transfer during chalcone synthesis, reducing reaction time from hours to minutes .
  • High-throughput screening : Optimize catalysts (e.g., K₂CO₃ vs. LiOH) and solvent systems (ethanol/water mixtures) via parallel experimentation .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and automate purification (e.g., simulated moving bed chromatography) .

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